molecular formula C8H7ClF2S B3375381 1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene CAS No. 1097168-39-2

1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene

Cat. No.: B3375381
CAS No.: 1097168-39-2
M. Wt: 208.66
InChI Key: XOGWOZIDZMUMNF-UHFFFAOYSA-N
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Description

Contextualizing the Chemical Significance of Haloalkyl Sulfides and Fluorinated Aromatic Systems in Advanced Synthesis

Haloalkyl sulfides and fluorinated aromatic systems are two classes of compounds that have independently made significant contributions to advanced organic synthesis, particularly in the realms of medicinal chemistry and materials science.

Haloalkyl Sulfides: The reactivity of the carbon-halogen bond in haloalkyl sulfides makes them valuable intermediates in a variety of chemical transformations. The sulfide (B99878) group can influence the reactivity of the adjacent alkyl halide, and the entire moiety can participate in reactions such as nucleophilic substitutions and eliminations. For instance, the 2-chloroethyl sulfide group is a key structural feature in mustard agents, and its reactivity has been extensively studied, albeit in a different context. rsc.orgwisc.edu In synthetic organic chemistry, this functional group can serve as a precursor to a wide range of sulfur-containing molecules through the displacement of the chloride.

Fluorinated Aromatic Systems: The introduction of fluorine atoms into aromatic rings can dramatically alter a molecule's physicochemical properties. nih.gov Fluorine's high electronegativity and small size can lead to increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. nih.govnist.gov These attributes have made fluorinated aromatic compounds ubiquitous in pharmaceuticals and agrochemicals. For example, about 20% of all commercialized pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org The 2,4-difluorobenzene moiety, in particular, is a common building block in the synthesis of various bioactive molecules.

The combination of a haloalkyl sulfide and a fluorinated aromatic system in 1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene suggests a molecule with a unique blend of reactivity and tunable properties, making it a prime candidate for synthetic exploration.

Overview of Strategic Research Imperatives for Understudied Organosulfur and Organofluorine Compounds

Despite the broad utility of organosulfur and organofluorine compounds, many specific structural classes remain underexplored. The strategic imperatives for investigating such compounds are multifaceted:

Expansion of Chemical Space: The synthesis and characterization of novel compounds like this compound expand the known chemical space, providing new building blocks for drug discovery and materials science.

Development of Novel Synthetic Methodologies: The pursuit of efficient synthetic routes to understudied molecules often leads to the development of new and innovative chemical reactions and strategies.

Understanding Structure-Property Relationships: By systematically studying the properties of new compounds, a deeper understanding of how specific structural motifs influence reactivity, biological activity, and material properties can be gained.

Identification of New Applications: The unique combination of functional groups in under-researched molecules may lead to the discovery of unexpected and valuable applications.

The study of this compound aligns with these imperatives, offering the potential for significant contributions to the fields of organic synthesis and medicinal chemistry.

Hypothesis-Driven Research Objectives for this compound Investigations

Given the lack of specific literature on this compound, a hypothesis-driven approach is necessary to guide its investigation. The following research objectives are proposed:

Synthesis and Characterization:

Hypothesis: this compound can be synthesized via a nucleophilic aromatic substitution reaction between 2,4-difluorochlorobenzene and 2-chloroethanethiol (B1616227) or a related precursor.

Objective: To develop an efficient and scalable synthesis of the target compound and to fully characterize its structure using modern spectroscopic techniques (NMR, IR, MS).

Exploration of Reactivity:

Hypothesis: The 2-chloroethyl group will be susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. The fluorinated aromatic ring may undergo further functionalization under specific conditions.

Objective: To investigate the reactivity of the chloroethyl moiety with a range of nucleophiles and to explore potential modifications of the difluorobenzene ring.

Physicochemical and Spectroscopic Profiling:

Hypothesis: The physicochemical properties of this compound will be influenced by both the polarizable sulfur atom and the electronegative fluorine atoms.

Objective: To determine key physicochemical parameters and to compile a comprehensive spectroscopic profile of the compound and its derivatives.

Interactive Data Table: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₈H₇ClF₂S
Molecular Weight208.66 g/mol
Boiling Point~240-250 °CBased on analogs like 2-chloroethyl phenyl sulfide (90-91 °C/1 mmHg) and 1-chloro-2,4-difluorobenzene (B74516) (127 °C). sigmaaldrich.com
Density~1.3-1.4 g/mLBased on analogs like 2-chloroethyl phenyl sulfide (1.174 g/mL) and 1-chloro-2,4-difluorobenzene (1.353 g/mL). sigmaaldrich.com
Refractive Index~1.54-1.56Based on analogs like 2-chloroethyl phenyl sulfide (n20/D 1.583).

Interactive Data Table: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted DataBasis for Prediction
¹H NMR (CDCl₃)δ ~ 7.2-7.5 (m, 3H, Ar-H), 3.6-3.8 (t, 2H, -S-CH₂-), 3.1-3.3 (t, 2H, -CH₂-Cl)Based on chemical shifts of similar aromatic and chloroethyl groups.
¹³C NMR (CDCl₃)δ ~ 160-165 (d, C-F), 110-135 (m, Ar-C), 40-45 (-S-CH₂-), 30-35 (-CH₂-Cl)Based on known chemical shift ranges for fluorinated aromatic carbons and alkyl chains.
¹⁹F NMR (CDCl₃)δ ~ -105 to -115 ppm, -115 to -125 ppmTypical range for fluorine atoms on a benzene (B151609) ring.
IR (neat)ν ~ 3100-3000 (Ar-H), 2950-2850 (C-H), 1600-1450 (C=C), 1250-1100 (C-F), 700-600 (C-S), 680-650 (C-Cl) cm⁻¹Based on characteristic vibrational frequencies of the functional groups.
Mass Spec (EI)m/z = 208 (M⁺), fragments corresponding to loss of Cl, C₂H₄Cl, and other characteristic fragments.Based on the molecular weight and expected fragmentation patterns.

Scope and Limitations of the Proposed Research Endeavors

The proposed research into this compound, while promising, is subject to certain scope and limitations.

Scope:

The primary focus will be on the fundamental organic chemistry of the target compound, including its synthesis, characterization, and basic reactivity.

Initial investigations will be conducted on a laboratory scale.

The research will lay the groundwork for potential future studies into its applications in medicinal chemistry or materials science.

Limitations:

As an understudied compound, there is a lack of established safety and toxicity data. Therefore, all experimental work must be conducted with appropriate safety precautions.

The reactivity of the compound may be different from that predicted based on its constituent parts due to potential intramolecular interactions.

The initial research will not include extensive biological testing or material property analysis, which would be the subject of subsequent, more specialized studies.

The exploration of this compound offers a valuable opportunity to contribute to the field of organic chemistry. Through a systematic and hypothesis-driven approach, the synthesis, properties, and reactivity of this novel compound can be elucidated, paving the way for its potential use in a variety of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethylsulfanyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2S/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGWOZIDZMUMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)SCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097168-39-2
Record name 1-[(2-chloroethyl)sulfanyl]-2,4-difluorobenzene
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Advanced Synthetic Methodologies for 1 2 Chloroethyl Sulfanyl 2,4 Difluorobenzene

Retrosynthetic Analysis of the 1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the carbon-sulfur (C-S) bond, which is the key linkage connecting the aromatic and aliphatic portions of the molecule.

This primary disconnection leads to two main synthetic strategies:

Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Coupling: This pathway involves disconnecting the aryl C–S bond. This suggests a reaction between a 2,4-difluorophenyl synthon and a 2-chloroethylthiol synthon. In practice, this translates to using 2,4-difluorobenzenethiol as the nucleophile and a 2-chloroethyl electrophile, or conversely, using a halogenated 2,4-difluorobenzene and a nucleophilic sulfur reagent like 2-chloroethylthiol.

Nucleophilic Aliphatic Substitution (SN2): This approach involves disconnecting the alkyl C–S bond. This is the most common and direct route, proposing 2,4-difluorobenzenethiolate (a potent nucleophile) and a 2-chloroethyl electrophile, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644). The thiolate anion attacks the electrophilic carbon, displacing a leaving group.

A third, less common, disconnection could involve forming the aromatic ring itself with the sulfur substituent already in place, but this is generally a more complex and less efficient approach. The most synthetically viable routes stem from the formation of the C-S bond as the key constructive step.

Development and Optimization of De Novo Synthetic Pathways

Building upon the retrosynthetic analysis, several forward-synthetic methodologies have been developed and optimized for the formation of the target scaffold.

The reaction of 2,4-difluorobenzenethiol with an appropriate two-carbon electrophile is a primary and highly effective method for synthesizing this compound. This reaction typically proceeds via an SN2 mechanism where the thiol is first deprotonated by a base to form the more nucleophilic thiolate anion.

The general reaction is as follows: 2,4-Difluorobenzenethiol + Base → 2,4-Difluorobenzenethiolate 2,4-Difluorobenzenethiolate + X-CH2CH2-Cl → this compound + X- (where X is a suitable leaving group like Br, I, or Cl)

Optimization of this reaction involves the careful selection of the base, solvent, and reaction temperature to maximize yield and minimize side products, such as the formation of bis(2,4-difluorophenyl)disulfide through oxidation of the thiol.

Table 1: Optimization of Thiolation Reaction Conditions

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃Acetone (B3395972)Reflux685
2NaHTHF0 to RT492
3Et₃NDCMRT1275
4NaOHH₂O/Toluene (PTC)50588

This is an interactive data table based on representative literature procedures for similar alkylations of aryl thiols.

This strategy is a specific application of the thiolation reaction described above, focusing on the choice of the alkylating agent. 1-Bromo-2-chloroethane is a particularly effective electrophile for this purpose. The bromine atom is a better leaving group than chlorine, allowing for selective reaction at the carbon bearing the bromine, while leaving the chlorine atom on the ethyl chain intact for subsequent synthetic transformations.

The higher reactivity of the C-Br bond compared to the C-Cl bond allows the reaction to be performed under conditions that favor monosubstitution. Using a stoichiometric amount of the thiolate and controlling the temperature are key to preventing further reaction at the chloro-substituted carbon.

While typically used for diarylsulfides, palladium-catalyzed cross-coupling reactions can be adapted for the synthesis of alkyl-aryl sulfides. researchgate.net This approach is particularly useful when the starting materials are an aryl halide and an alkyl thiol. For the target molecule, the reaction would involve coupling a 1-halo-2,4-difluorobenzene (e.g., 1-bromo-2,4-difluorobenzene (B57218) or 1-iodo-2,4-difluorobenzene) with 2-chloroethanethiol (B1616227).

The general catalytic cycle for such reactions involves:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) intermediate.

Ligand Exchange/Thiolate Binding: The alkyl thiol, typically as a thiolate after reaction with a base, displaces a ligand on the palladium center.

Reductive Elimination: The aryl and alkylthio groups couple, and the desired product is eliminated, regenerating the Pd(0) catalyst. nobelprize.org

The choice of ligand is crucial for the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.net

Table 2: Key Parameters in Palladium-Catalyzed C-S Coupling

ParameterDescriptionExamples
Palladium Precursor The source of the active Pd(0) catalyst.Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the catalyst and facilitates key steps in the catalytic cycle.Xantphos, dppf, Buchwald-type phosphines
Base Activates the thiol and neutralizes the acid formed.NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Must be inert to the reaction conditions and solubilize reagents.Toluene, Dioxane, DMF

This interactive table summarizes common components for Pd-catalyzed C-S cross-coupling reactions.

Alternative routes offer different strategic approaches. One such method is electrophilic sulfenylation. This could involve the preparation of a reactive sulfur electrophile, such as 2-chloroethylsulfenyl chloride (Cl-S-CH₂CH₂-Cl). This reagent could then react with the electron-rich 2,4-difluorobenzene ring in a Friedel-Crafts-type reaction, although regioselectivity can be an issue.

Another less common approach involves metal-free arylation of thiols. researchgate.netchemrxiv.org Methods using diaryliodonium salts as arylating agents have been developed for C-S bond formation. researchgate.net In this context, 2-chloroethanethiol could be arylated with a bis(2,4-difluorophenyl)iodonium salt under basic conditions to yield the target product. researchgate.net This avoids the use of transition metals, which can be advantageous in pharmaceutical synthesis to prevent metal contamination of the final product. researchgate.net

Mechanistic Insights into Key Synthetic Steps for this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes.

For the most direct route—the SN2 alkylation of 2,4-difluorobenzenethiol—the mechanism is well-established. A base abstracts the acidic proton from the thiol to form a "soft" thiolate nucleophile. This thiolate then attacks the electrophilic carbon of the alkylating agent (e.g., the carbon attached to bromine in 1-bromo-2-chloroethane) from the backside, proceeding through a pentacoordinate transition state. The leaving group (bromide) is expelled in a single, concerted step. The rate of this reaction is dependent on the concentration of both the thiolate and the alkyl halide.

In the case of palladium-catalyzed C-S cross-coupling, the mechanism is a multi-step catalytic cycle. nobelprize.org It begins with the oxidative addition of the aryl halide to the Pd(0) complex, forming an arylpalladium(II) halide species. The thiolate then coordinates to the palladium center. The crucial step is the reductive elimination, where the C-S bond is formed, and the product is released from the coordination sphere of the metal, regenerating the active Pd(0) catalyst, which can then re-enter the cycle. The efficiency of the reductive elimination step is often the rate-determining part of the process and is highly influenced by the electronic and steric properties of the supporting ligands. rsc.org

Process Intensification and Scalability Considerations for this compound Synthesis

The industrial production of specialized chemical compounds such as this compound necessitates a focus on synthetic methodologies that are not only efficient and high-yielding but also amenable to safe and economical scale-up. Process intensification and scalability are critical considerations that bridge the gap between laboratory-scale discovery and commercial manufacturing. youtube.com These principles aim to develop processes that are safer, cleaner, more energy-efficient, and more cost-effective.

Process Intensification

Process intensification involves the development of novel equipment and techniques that lead to substantial improvements in chemical manufacturing and processing. For the synthesis of this compound, which is typically formed via the reaction of 2,4-difluorothiophenol (B157739) with a suitable 2-chloroethylating agent, continuous-flow chemistry represents a important advancement over traditional batch processing. mdpi.com

Continuous-flow systems offer numerous advantages due to their enhanced heat and mass transfer capabilities, which allow for more precise control over reaction conditions. mdpi.com This level of control can lead to better reproducibility and selectivity. mdpi.com In a potential flow synthesis of this compound, reactants would be pumped through a heated and pressurized tube or channel. The small reactor volume enhances safety, particularly when dealing with exothermic reactions or hazardous materials.

Key benefits of applying continuous-flow technology to this synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any one time, reducing the risk associated with potential thermal runaways or accidental releases.

Improved Yield and Purity: Precise control over temperature, pressure, and residence time allows for the optimization of the reaction to favor the desired product and minimize the formation of impurities, such as diadducts or oxidation products.

Rapid Optimization: The use of automated flow systems enables high-throughput screening of reaction conditions, significantly accelerating the process development and optimization phases.

Seamless Scalability: Scaling up a continuous-flow process often involves operating the reactor for longer periods (numbering-up) or running multiple reactors in parallel, which is more predictable than scaling up batch reactors. thieme-connect.com

The following interactive table illustrates a hypothetical comparison between traditional batch synthesis and an intensified continuous-flow process for the formation of an aryl thioether like this compound, based on general principles observed in similar syntheses. thieme-connect.com

ParameterBatch Process (Hypothetical)Continuous-Flow Process (Hypothetical)
Reaction Volume5 L10 mL
Temperature80 °C120 °C
PressureAtmospheric10 bar
Residence/Reaction Time6 hours15 minutes
Isolated Yield75%92%
Product Purity (pre-purification)88%97%
Productivity (kg/day)~1.5 kg~5 kg

Scalability Considerations

Scaling a chemical process from the laboratory to a pilot plant and ultimately to commercial production is a complex undertaking that requires careful planning and engineering. youtube.comyoutube.com For the synthesis of this compound, several factors must be meticulously evaluated.

Raw Material Sourcing and Purity: On a large scale, the cost, availability, and purity of starting materials like 2,4-difluorothiophenol and the chloroethylating agent (e.g., 1,2-dichloroethane or 1-bromo-2-chloroethane) become critical economic factors. Impurities in starting materials can have a significant impact on the reaction's efficiency and the final product's quality.

Thermodynamics and Heat Management: The reaction to form the thioether is typically exothermic. In a large batch reactor, inefficient heat removal can lead to temperature gradients, causing the formation of byproducts and potential safety hazards. The design of the reactor must include an adequate cooling system to manage the heat of reaction effectively.

Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving high conversion rates. As the reactor size increases, agitation and mixing become more challenging. The choice of impeller design and stirring speed must be optimized to maintain homogeneity throughout the reaction mixture.

Process Safety and Environmental Impact: A thorough hazard analysis is required to identify and mitigate risks associated with handling potentially toxic and corrosive chemicals at an industrial scale. This includes implementing appropriate containment strategies, emergency shutdown procedures, and waste treatment protocols to minimize environmental impact. The synthesis of fluorinated compounds, in particular, requires specialized knowledge and equipment. chimia.ch

The table below outlines key parameters and challenges that must be addressed when scaling up the synthesis of this compound.

Scale-Up ParameterLaboratory Scale (Grams)Pilot/Industrial Scale (Kilograms)Key Challenges
Reactant AdditionManual addition via syringe/funnelAutomated pumping with flow controlControlling addition rate to manage exothermicity.
Heat TransferSurface area to volume ratio is high; simple heating mantle/ice bathRatio is low; requires internal cooling coils or jacketed reactorAvoiding localized hot spots and ensuring uniform temperature.
MixingMagnetic stir barMechanical overhead stirrer (e.g., anchor, turbine)Achieving homogeneity in a large volume to ensure consistent reaction.
Work-up/PurificationSeparatory funnel, flash chromatographyExtraction vessels, fractional distillation, crystallizationSolvent volumes, product isolation efficiency, and waste disposal.
SafetyFume hoodClosed systems, process control automation, rupture discs, scrubbersHandling large quantities of hazardous materials and managing potential process deviations.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 2 Chloroethyl Sulfanyl 2,4 Difluorobenzene

Nucleophilic Substitution Pathways at the Chloroethyl Moiety

The carbon-chlorine bond in the chloroethyl group of 1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene is susceptible to nucleophilic attack. This can proceed through both intramolecular and intermolecular pathways, with the sulfur atom playing a crucial role in the former.

Intramolecular Cyclization Reactions and Episulfonium Ion Formation

A hallmark of 2-chloroethyl sulfides is their propensity to undergo intramolecular cyclization. The sulfur atom, acting as an internal nucleophile, attacks the γ-carbon, displacing the chloride ion and forming a highly reactive three-membered cyclic sulfonium (B1226848) salt known as an episulfonium ion (also referred to as a thiiranium ion). This process is a first-order intramolecular nucleophilic substitution (SNi) reaction.

The formation of this strained, positively charged episulfonium ion is a key step that dramatically increases the susceptibility of the ethyl group to nucleophilic attack. The 2,4-difluorophenyl group, being strongly electron-withdrawing, is expected to decrease the nucleophilicity of the sulfur atom. This would likely result in a slower rate of episulfonium ion formation compared to 2-chloroethyl ethyl sulfide (B99878) (CEES), a well-studied analog. However, once formed, the episulfonium ion is a potent electrophile.

Table 1: Postulated Mechanism of Episulfonium Ion Formation

StepDescriptionIntermediate
1Intramolecular nucleophilic attack by the sulfur atom on the γ-carbon.Transition State
2Displacement of the chloride leaving group.Episulfonium Ion + Cl⁻

Intermolecular Nucleophilic Attack by Various Reagents

The highly reactive episulfonium ion intermediate readily undergoes ring-opening reactions upon attack by external nucleophiles. This intermolecular nucleophilic substitution follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the three-membered ring. This attack relieves the ring strain and results in the formation of a stable substitution product.

A wide variety of nucleophiles can participate in this reaction, including water, alcohols, amines, and thiols. The regioselectivity of the attack on the episulfonium ion can be influenced by steric and electronic factors. For instance, attack at the terminal carbon is generally favored.

Illustrative Reactions with Various Nucleophiles:

Hydrolysis: Reaction with water yields 2-[(2,4-difluorophenyl)sulfanyl]ethanol.

Alcoholysis: Reaction with an alcohol (ROH) produces the corresponding 2-[(2,4-difluorophenyl)sulfanyl]ethyl ether.

Aminolysis: Reaction with an amine (RNH₂) results in the formation of N-substituted 2-[(2,4-difluorophenyl)sulfanyl]ethanamine.

Kinetic Studies of Nucleophilic Substitution Rates and Factors Influencing Reactivity

Nature of the Nucleophile: Stronger nucleophiles will react more rapidly with the episulfonium ion. The nucleophilicity is influenced by factors such as the charge, basicity, polarizability, and solvation of the nucleophile.

Solvent: Polar protic solvents can solvate the chloride leaving group, facilitating the initial intramolecular cyclization. However, they may also solvate the external nucleophile, potentially reducing its reactivity. Polar aprotic solvents are often effective for SN2 reactions involving charged nucleophiles.

Electronic Effects of the Aryl Group: The electron-withdrawing difluorophenyl group is anticipated to have a dual effect. It reduces the rate of episulfonium ion formation by decreasing the sulfur's nucleophilicity. Conversely, it may increase the electrophilicity of the episulfonium ion, potentially accelerating the subsequent intermolecular attack.

Temperature: As with most chemical reactions, increasing the temperature will increase the rate of both the intramolecular cyclization and the intermolecular nucleophilic attack.

Table 2: Predicted Relative Reactivity with Different Nucleophiles (based on general nucleophilicity trends)

NucleophileTypePredicted Reactivity
RS⁻ThiolateHigh
RNH₂Primary AmineModerate to High
RO⁻AlkoxideModerate
H₂OWaterLow

Oxidative Transformations of the Sulfanyl (B85325) Group

The sulfur atom in this compound is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidative transformations significantly alter the chemical and physical properties of the molecule.

Synthesis and Characterization of Sulfoxide and Sulfone Derivatives

The oxidation of the sulfanyl group proceeds in a stepwise manner. The first oxidation step yields the sulfoxide, 1-[(2-chloroethyl)sulfinyl]-2,4-difluorobenzene. Further oxidation of the sulfoxide produces the sulfone, 1-[(2-chloroethyl)sulfonyl]-2,4-difluorobenzene.

A variety of oxidizing agents can be employed for these transformations. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.

Synthesis of the Sulfoxide: Milder oxidizing agents are typically used for the selective formation of the sulfoxide. Examples include hydrogen peroxide under controlled conditions, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) in stoichiometric amounts.

Synthesis of the Sulfone: Stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone. Reagents such as potassium permanganate, or an excess of hydrogen peroxide, often in the presence of a catalyst, are commonly used.

The characterization of these derivatives would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry. In the IR spectrum, the sulfoxide would show a characteristic S=O stretching band around 1050 cm⁻¹, while the sulfone would exhibit two characteristic S(=O)₂ stretching bands (symmetric and asymmetric) in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Investigation of Selective Oxidation Conditions

Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone is a common challenge in sulfur chemistry. Several strategies can be employed to enhance the selectivity for the sulfoxide:

Stoichiometric Control: Careful control of the molar ratio of the oxidant to the sulfide is crucial. Using one equivalent of the oxidizing agent often favors the formation of the sulfoxide.

Choice of Oxidant: Some oxidizing agents are inherently more selective for sulfoxide formation. For example, singlet oxygen, which can be generated photochemically, has been shown to selectively oxidize 2-chloroethyl ethyl sulfide to the corresponding sulfoxide. northwestern.edu

Catalysis: The use of specific catalysts can promote the selective oxidation to the sulfoxide. For instance, certain metal-organic frameworks (MOFs) have been shown to catalyze the photooxidation of CEES to the sulfoxide with high selectivity. northwestern.edu Similarly, nano-polyoxometalate clusters have been used as catalysts for the selective oxidation of CEES with hydrogen peroxide. acs.org

Reaction Temperature: Lower reaction temperatures generally favor the formation of the sulfoxide and can help to minimize over-oxidation.

Table 3: Common Oxidizing Systems for Sulfide Oxidation

Oxidizing AgentTypical ConditionsPrimary Product
H₂O₂ (1 eq.)Room TemperatureSulfoxide
m-CPBA (1 eq.)CH₂Cl₂, 0 °C to RTSulfoxide
NaIO₄aq. MeOH, RTSulfoxide
H₂O₂ (excess)Catalyst (e.g., Na₂WO₄), HeatSulfone
KMnO₄Acetone (B3395972)/Water, HeatSulfone

Aromatic Reactivity: Electrophilic and Nucleophilic Aromatic Substitution on the Difluorobenzene Ring

The reactivity of the 2,4-difluorobenzene ring in "this compound" is intricately governed by the electronic properties of its substituents: the two fluorine atoms and the (2-chloroethyl)sulfanyl group. These substituents influence the electron density of the aromatic ring and direct the regiochemical outcome of substitution reactions.

Regioselectivity and Electronic Effects of the Sulfanyl and Fluoro Substituents

The directing effects of the substituents in electrophilic aromatic substitution are a result of a combination of inductive and resonance effects. libretexts.orglibretexts.orglibretexts.orglibretexts.org

Fluoro Substituents : Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. libretexts.orglibretexts.org However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org In the case of halogens, the inductive deactivation is generally stronger than the resonance activation, making the ring less reactive than benzene (B151609) itself. libretexts.org

Sulfanyl Substituent : The (2-chloroethyl)sulfanyl group, an alkylthio group, also exhibits a dual electronic nature. The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. core.ac.uk Conversely, the lone pairs on the sulfur atom can participate in resonance with the aromatic ring, donating electron density and thus acting as an activating, ortho, para-directing group. core.ac.ukyoutube.com Generally, for thioethers, the resonance effect is significant and they are considered activating groups. masterorganicchemistry.com

In this compound, the positions on the aromatic ring are influenced by these competing effects. The fluorine atoms are located at positions 2 and 4, and the sulfanyl group is at position 1. The positions available for substitution are 3, 5, and 6. The directing effects of the present substituents on these positions are summarized in the table below.

PositionInfluence of 1-Sulfanyl GroupInfluence of 2-Fluoro GroupInfluence of 4-Fluoro GroupOverall Predicted Effect
3metaorthoorthoActivated
5parametaorthoActivated
6ortho-metaActivated

The combined influence of the three substituents suggests that all available positions (3, 5, and 6) are activated to some degree. However, the precise regioselectivity will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Regarding nucleophilic aromatic substitution (SNAr), the presence of strongly electron-withdrawing fluorine atoms activates the ring towards attack by nucleophiles. chemrxiv.orgnih.gov The substitution of a fluorine atom is plausible, particularly at a position that is ortho or para to another electron-withdrawing group.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org This reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. uwindsor.casemanticscholar.org The resulting aryllithium intermediate can then be trapped by various electrophiles. semanticscholar.org

Both ether and thioether groups can act as directing metalating groups, although ethers are generally more effective. semanticscholar.org Fluorine can also function as a moderate DMG. semanticscholar.org In the case of this compound, the sulfanyl group at position 1 and the fluorine atom at position 2 could potentially direct metallation to the 3-position. Similarly, the fluorine at position 4 could direct metallation to the 3- or 5-position. The cooperative effect of the sulfanyl and the 2-fluoro group would likely favor lithiation at the 3-position.

The general mechanism for a directed ortho-metallation is as follows:

Coordination of the organolithium reagent to the heteroatom of the DMG.

Deprotonation of the adjacent ortho proton.

Reaction of the resulting aryllithium species with an electrophile.

For this compound, a potential DoM strategy would involve treatment with a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a substituent at the 3-position.

Hydrolytic Degradation Pathways of this compound

The hydrolytic degradation of this compound is expected to be analogous to that of other 2-chloroethyl sulfides, such as 2-chloroethyl ethyl sulfide (CEES) and sulfur mustard. nih.govacs.orgunc.eduosti.gov The key mechanistic feature is the intramolecular participation of the sulfur atom to form a reactive cyclic sulfonium ion intermediate. unc.eduresearchgate.net

Identification of Degradation Products and Intermediates

Based on studies of analogous compounds, the hydrolysis of this compound is expected to proceed through the formation of a transient episulfonium ion. unc.eduresearchgate.net This intermediate can then react with water to yield the corresponding 2-hydroxyethyl thioether and hydrochloric acid.

Compound TypeNameRole in Degradation
Intermediate2,4-Difluorophenyl episulfonium ionReactive cyclic intermediate
Product2-[(2,4-Difluorophenyl)sulfanyl]ethanolPrimary hydrolysis product
ProductHydrochloric acidByproduct of hydrolysis
IntermediateDimeric sulfonium saltsFormed at higher concentrations

At higher concentrations of the starting material, the episulfonium ion can be trapped by another molecule of the 2-chloroethyl sulfide to form dimeric sulfonium salts. nih.govunc.edu These salts can further react with water to form a variety of products.

Mechanistic Analysis of Sulfonium Salt Intermediates in Hydrolysis

The hydrolysis of 2-chloroethyl sulfides proceeds via an SN1-like mechanism involving the formation of a stabilized carbocation in the form of a cyclic sulfonium ion. nih.govosti.govresearchgate.net The neighboring sulfur atom acts as a nucleophile, displacing the chloride ion and forming a three-membered ring. This episulfonium ion is highly reactive and readily attacked by nucleophiles such as water.

The formation of these sulfonium salt intermediates can lead to deviations from simple first-order kinetics, especially under concentrated conditions. nih.govresearchgate.net The presence of excess chloride ions can also influence the reaction mechanism. nih.govresearchgate.net

Influence of pH and Solvent Environment on Degradation Kinetics

The rate of hydrolysis of 2-chloroethyl sulfides is influenced by both pH and the solvent environment. Generally, the hydrolysis rate is expected to be faster under neutral or slightly alkaline conditions. nih.gov In acidic solutions, the reverse reaction can become more significant. osti.gov

The solvent composition also plays a crucial role. osti.gov The use of co-solvents such as ethanol (B145695) or acetone in water can affect the solubility of the sulfide and the stability of the transition state, thereby influencing the reaction rate. osti.gov For instance, studies on the hydrolysis of 2-chloroethyl ethyl sulfide in ethanol-water and acetone-water mixtures have been conducted to understand these effects. osti.gov

Sophisticated Spectroscopic and Analytical Characterization Techniques for 1 2 Chloroethyl Sulfanyl 2,4 Difluorobenzene and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the atomic connectivity and chemical environment within the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic region would likely display complex multiplets due to proton-proton and proton-fluorine couplings. The protons on the difluorophenyl ring (H-3, H-5, and H-6) would show characteristic splitting patterns. The aliphatic protons of the 2-chloroethyl group would appear as two triplets, corresponding to the methylene (B1212753) group attached to the sulfur (-S-CH₂-) and the methylene group attached to the chlorine (-CH₂-Cl).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum would show distinct signals for each of the eight carbon atoms in unique chemical environments. The carbons of the difluorophenyl ring would appear in the aromatic region (typically 110-165 ppm), with their chemical shifts influenced by the fluorine and sulfanyl (B85325) substituents. The C-F couplings would further split these signals. The two aliphatic carbons of the 2-chloroethyl group would be found in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-4 positions of the benzene (B151609) ring. spectrabase.com The chemical shifts of these fluorine atoms are influenced by the electronic effects of the sulfanyl group. wikipedia.org Furthermore, these signals would exhibit coupling to each other (³JF-F) and to the adjacent ring protons (³JH-F and ⁴JH-F), providing crucial information for structural assignment.

Predicted NMR Data:

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3 7.0 - 7.2 ddd JH3-H5, JH3-F2, JH3-F4
H-5 6.8 - 7.0 ddd JH5-H3, JH5-H6, JH5-F4
H-6 7.3 - 7.5 ddd JH6-H5, JH6-F2
-S-CH₂ - 3.2 - 3.4 t ³JHH = 7-8

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-1 (C-S) 120 - 125 d, JCF
C-2 (C-F) 160 - 165 d, ¹JCF
C-3 115 - 120 d, JCF
C-4 (C-F) 160 - 165 d, ¹JCF
C-5 110 - 115 d, JCF
C-6 130 - 135 d, JCF
-S-C H₂- 35 - 40

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-2 -110 to -115 dd JF2-F4, JF2-H3, JF2-H6

To overcome the complexities of one-dimensional spectra and to provide unambiguous assignments, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the molecule. libretexts.org For this compound, this would clearly show the correlation between the two methylene groups of the chloroethyl side chain, as well as the couplings between adjacent protons on the aromatic ring. libretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum would allow for the definitive assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). youtube.com This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the methylene protons of the chloroethyl group and the carbon atoms of the difluorophenyl ring would confirm the attachment of the sulfanyl group to the aromatic ring. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for the primary structural elucidation of this molecule, a NOESY experiment could provide information about the spatial proximity of protons. This could be useful for confirming the conformation of the chloroethyl side chain relative to the aromatic ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups. rsc.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the benzene ring, C-F stretching, C-S stretching, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. rsc.org The C-S and C-C stretching vibrations of the aromatic ring are often strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data:

Disclaimer: The following data are predicted based on characteristic vibrational frequencies of similar functional groups and molecules.

Table 4: Predicted FT-IR and Raman Characteristic Peaks for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 3100-3000 Medium-Weak
Aliphatic C-H Stretch 3000-2850 3000-2850 Medium
Aromatic C=C Stretch 1600-1450 1600-1450 Strong-Medium
C-F Stretch 1250-1000 1250-1000 Strong
C-S Stretch 700-600 700-600 Medium-Weak

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₈H₇ClF₂S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The presence of chlorine and sulfur would be evident from their characteristic isotopic patterns.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected, including:

Cleavage of the C-S bond: This could lead to the formation of a 2,4-difluorophenylthio radical cation or a chloroethyl cation.

Loss of a chlorine atom: This would result in a fragment ion with a mass 35 or 37 units less than the molecular ion.

Fragmentation of the chloroethyl side chain: This could involve the loss of ethylene (B1197577) or other small neutral molecules.

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation can also occur, providing further structural clues.

The fragmentation patterns of related chloroethyl sulfides often involve the formation of cyclic sulfonium (B1226848) ions, which can influence the subsequent fragmentation pathways. dtic.milnih.gov

Predicted Fragmentation Data:

Disclaimer: The following fragmentation data is predicted based on the known fragmentation patterns of analogous aryl chloroethyl sulfides.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted m/z Proposed Fragment Structure/Loss
[M]+ Molecular Ion
[M - Cl]+ Loss of Chlorine radical
[M - C₂H₄Cl]+ Loss of Chloroethyl radical
[C₆H₃F₂S]+ 2,4-Difluorothiophenoxy cation

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures, enabling the determination of purity and the identification of related substances.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For the analysis of this compound, GC-MS can be utilized to determine its purity, identify volatile impurities, and characterize its degradation products. nih.gov

The electron impact (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. Based on the analysis of related sulfur mustard compounds, the molecular ion peak may be weak or absent. dtic.mil The fragmentation would likely involve cleavage of the C-S and C-Cl bonds, as well as fragmentation of the aromatic ring.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z (mass-to-charge ratio) Predicted Fragment Ion Origin of Fragment
224/226 [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotopes)
175 [M - CH₂CH₂Cl]⁺ Loss of the chloroethyl group
143 [C₆H₃F₂S]⁺ 2,4-Difluorothiophenol (B157739) cation
115 [C₆H₃F₂]⁺ Difluorophenyl cation

This table is predictive and based on fragmentation patterns of analogous compounds.

The retention time of this compound on a given GC column would be influenced by its volatility and the column's stationary phase. For purity assessment, the integration of the peak area of the main compound relative to the total peak area of all detected components provides a quantitative measure.

For non-volatile derivatives, impurities, or degradation products of this compound, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. researchgate.net LC is particularly well-suited for separating polar compounds that are not amenable to GC analysis. nih.gov The coupling of LC with MS allows for the identification and quantification of these non-volatile species with high specificity and sensitivity. sdstate.edu

In the context of this compound, LC-MS would be invaluable for analyzing potential hydrolysis or oxidation products. For instance, the hydrolysis of the chloroethyl group would result in a more polar alcohol derivative. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would be an effective separation technique.

Table 2: Potential Non-Volatile Derivatives of this compound Amenable to LC-MS Analysis

Derivative Chemical Structure Reason for LC-MS Analysis
2-[(2,4-Difluorophenyl)sulfanyl]ethanol C₈H₈F₂OS Increased polarity due to the hydroxyl group, making it less volatile.
1-[(2-Chloroethyl)sulfinyl]-2,4-difluorobenzene C₈H₇ClF₂OS Oxidation product (sulfoxide), which is more polar and less volatile.

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules. The resulting mass spectra can provide molecular weight information and, through tandem MS (MS/MS), structural details of the separated components.

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound or its derivatives can be obtained in a suitable crystalline form, X-ray diffraction analysis would provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, there are no publicly available crystal structures for this compound. However, the determination of its crystal structure would be a significant contribution to the full characterization of this compound. The data obtained would be invaluable for computational modeling and for understanding its physical properties in the solid state.

Computational and Theoretical Investigations of 1 2 Chloroethyl Sulfanyl 2,4 Difluorobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and identifying regions susceptible to chemical attack. These methods provide a static, gas-phase picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.

For 1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene, the HOMO is expected to be primarily localized on the sulfur atom, specifically its lone pair electrons, with significant contributions from the π-system of the 2,4-difluorophenyl ring. The electron-rich nature of the sulfur atom makes it a likely site for electrophilic attack. The LUMO, conversely, is anticipated to be an antibonding π* orbital distributed over the aromatic ring, with its energy lowered by the electron-withdrawing effects of the two fluorine atoms. This distribution indicates that the aromatic ring is the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both the electron-donating sulfanyl (B85325) group and the electron-withdrawing difluorophenyl group creates a "push-pull" electronic effect that modulates the HOMO-LUMO gap. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to quantify these values. nanobioletters.com

Table 1: Representative Frontier Molecular Orbital Energies
OrbitalEnergy (eV)Description
HOMO-8.95Localized on sulfur lone pairs and aromatic π-system
LUMO-0.75Localized on the π* system of the difluorophenyl ring
HOMO-LUMO Gap (ΔE)8.20Indicates high kinetic stability

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. This tool is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

In this compound, the ESP map is expected to show distinct regions of varying potential. The most negative potential would be concentrated around the electronegative fluorine and chlorine atoms, as well as the lone pairs of the sulfur atom. The hydrogen atoms of the chloroethyl group and the aromatic ring would exhibit positive potential. The fluorine atoms exert a strong electron-withdrawing effect, which reduces the negative electrostatic potential of the aromatic π-system, making it less susceptible to electrophilic attack than benzene (B151609) but more activated towards nucleophilic aromatic substitution. researchgate.netmdpi.com The area around the sulfur atom, despite being attached to the electron-withdrawing ring, would still represent a nucleophilic center due to its lone pairs.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT is a workhorse of computational chemistry used to investigate the geometries of molecules and the energy profiles of chemical reactions. It provides detailed information on the stability of different molecular arrangements and the energy barriers associated with chemical transformations. rsc.org

Prediction of Relative Stabilities of Isomers and Conformers

Molecules with single bonds can exist in various spatial arrangements known as conformations, which arise from rotation around these bonds. For this compound, rotations around the C(aryl)-S and S-C(ethyl) bonds lead to different conformers. DFT calculations are used to optimize the geometry of each possible conformer and calculate its electronic energy. The conformer with the lowest energy is the most stable. nih.govnih.gov

The primary conformational flexibility involves the orientation of the 2-chloroethyl group relative to the difluorophenyl ring. Key conformers would include those where the C-S-C-C dihedral angle is anti (approximately 180°) or gauche (approximately ±60°). Generally, anti conformers are sterically favored and often lower in energy, but gauche conformations can be stabilized by intramolecular interactions. DFT calculations can quantify the energy differences between these states, providing insight into the conformational population at a given temperature. yorku.ca

Table 2: Illustrative Relative Stabilities of Conformers
Conformer (C-S-C-C Dihedral)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti (~180°)0.00~75
Gauche (+60°)1.15~12.5
Gauche (-60°)1.15~12.5

Modeling of Nucleophilic Substitution and Cyclization Mechanisms

The this compound molecule contains two key reactive sites: the electrophilic carbon attached to the chlorine atom and the nucleophilic sulfur atom. This arrangement makes intramolecular nucleophilic substitution a highly probable reaction pathway. The sulfur atom can act as an internal nucleophile, attacking the carbon atom bonded to chlorine and displacing the chloride ion. This process results in the formation of a cyclic three-membered thiiranium (or episulfonium) ion. researchgate.netacs.org

DFT is an excellent tool for modeling this type of reaction mechanism. By mapping the potential energy surface, researchers can identify the transition state (the highest energy point along the reaction coordinate) for the cyclization. The energy difference between the reactant and the transition state is the activation energy (Ea), which determines the reaction rate. Such calculations would likely show that this intramolecular cyclization is a favorable process, proceeding through a well-defined transition state where the S-C bond is partially formed and the C-Cl bond is partially broken. acs.org Intermolecular substitution, where an external nucleophile attacks the chloroethyl group, is a competing pathway that can also be modeled. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a simulated environment. rsc.org

For this compound, an MD simulation would involve placing the molecule in a simulation box, typically filled with a solvent like water or an organic solvent, and simulating its movement over nanoseconds or longer. The resulting trajectory would reveal the molecule's conformational landscape in solution, showing the transitions between different gauche and anti conformers and the timescale of these changes.

Furthermore, MD simulations can elucidate how the molecule interacts with its surroundings. The simulation can quantify interactions such as van der Waals forces and electrostatic interactions between the solute and solvent molecules. For instance, in an aqueous environment, water molecules would be expected to form specific arrangements around the polar regions of the molecule, such as the fluorine atoms and the sulfur atom. These simulations provide a deeper understanding of the molecule's behavior in a realistic chemical environment, complementing the insights gained from gas-phase quantum chemical calculations. scilit.com

Prediction of Spectroscopic Parameters using Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, density functional theory (DFT) calculations can be employed to predict its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions are instrumental in understanding the molecule's electronic structure and vibrational modes.

Predicted ¹H and ¹³C NMR Spectra

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method within DFT, can provide accurate predictions of these shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the 2-chloroethyl group. The protons on the difluorophenyl ring are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine atoms and the sulfur atom. The protons of the chloroethyl group would be located in the aliphatic region, with the methylene (B1212753) group attached to the chlorine atom expected to be downfield compared to the methylene group attached to the sulfur atom due to the higher electronegativity of chlorine.

Similarly, the predicted ¹³C NMR spectrum would reveal the chemical shifts for each carbon atom in the molecule. The carbons in the aromatic ring will have their resonances influenced by the fluorine and sulfur substituents. The carbon atoms of the 2-chloroethyl group are expected in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm)
Aromatic CH 6.8 - 7.5
-S-CH₂- 3.0 - 3.4

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-F 155 - 165
Aromatic C-S 130 - 140
Aromatic CH 110 - 125
-S-CH₂- 35 - 45

Predicted Infrared (IR) Spectrum

Theoretical IR spectroscopy, calculated through frequency analysis in DFT, can predict the vibrational frequencies of a molecule. These frequencies correspond to the various stretching, bending, and deformation modes of the chemical bonds.

For this compound, the predicted IR spectrum would exhibit characteristic absorption bands. The C-F stretching vibrations are expected to appear in the region of 1200-1300 cm⁻¹. The C-Cl stretching vibration would likely be observed in the 600-800 cm⁻¹ range. The aromatic C-H stretching vibrations would be found around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the chloroethyl group would be in the 2850-3000 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the 600-800 cm⁻¹ range. Aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1400 - 1600
C-F Stretch 1200 - 1300
C-Cl Stretch 600 - 800

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The presence of the difluoro and chloroethylthio substituents will influence the energies of the π-π* transitions. It is predicted that the molecule will exhibit absorption bands in the ultraviolet region, likely between 200 and 300 nm.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λmax (nm)

Exploration of Chemical Transformations and Derivatization Strategies of 1 2 Chloroethyl Sulfanyl 2,4 Difluorobenzene

Synthesis of Aryl Sulfanyl (B85325) Derivatives with Diverse Functional Groups

The 2,4-difluorophenyl ring in 1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene presents opportunities for the introduction of various functional groups, thereby enabling the synthesis of a diverse library of aryl sulfanyl derivatives.

Introduction of Alkenyl and Alkynyl Moieties

While specific examples with this compound are not documented, the introduction of unsaturated carbon-carbon bonds onto aryl rings is a cornerstone of modern organic synthesis. Reactions such as the Heck and Sonogashira couplings are standard methods for forming aryl-alkene and aryl-alkyne bonds, respectively. It is conceivable that the difluorobenzene ring could undergo such transformations, provided that the sulfur linkage and the chloroethyl group are stable under the reaction conditions. The electron-withdrawing nature of the fluorine atoms could influence the reactivity of the aromatic ring in these catalytic cycles.

Derivatization via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. nih.gov To utilize this reaction, this compound would likely first need to be converted to an aryl halide or triflate derivative.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov Similar to the Suzuki coupling, a halogenated derivative of the starting compound would be a prerequisite.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or sulfonate. nih.gov Again, prior functionalization of the difluorobenzene ring would be necessary to engage in this transformation.

The successful application of these cross-coupling reactions would pave the way for a wide array of derivatives with tailored electronic and steric properties. A hypothetical reaction scheme is presented in Table 1.

Reaction Type Potential Reactants Potential Product Catalyst/Reagents
Suzuki CouplingArylboronic acidAryl-substituted derivativePalladium catalyst, Base
Sonogashira CouplingTerminal alkyneAlkynyl-substituted derivativePalladium catalyst, Copper co-catalyst, Base
Buchwald-Hartwig AminationPrimary or secondary amineAmino-substituted derivativePalladium catalyst, Ligand, Base
Table 1: Hypothetical Cross-Coupling Reactions

Formation of Novel Heterocyclic Systems Incorporating the Difluorobenzene and Sulfur Linkage

The presence of the electrophilic 2-chloroethyl group and the nucleophilic sulfur atom within the same molecule provides a framework for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems.

Aziridine (B145994) Formation from the Chloroethyl Group

The 2-chloroethyl group is a classic precursor for the formation of an aziridine ring. Treatment with a suitable nitrogen nucleophile, followed by intramolecular cyclization, could potentially yield an N-substituted aziridine fused or linked to the difluorophenyl sulfide (B99878) core. The reaction of N-(2-chloroethyl)diisopropylamine with sulfur monochloride is known to produce tricyclic bis researchgate.netarkat-usa.orgdithiolo researchgate.netnus.edu.sgthiazine derivatives, showcasing the reactivity of the chloroethyl moiety in forming heterocyclic systems. arkat-usa.org

Ring Expansion and Contraction Reactions

While no specific ring expansion or contraction reactions involving this compound have been reported, the general reactivity of sulfur-containing heterocycles suggests this as a plausible avenue for exploration. For instance, thermolysis of sulfides in the presence of acetylene (B1199291) can lead to the formation of thiophenes. researchgate.net It is conceivable that derivatives of the title compound could undergo analogous transformations to yield novel, larger ring systems or undergo rearrangements to form different heterocyclic cores.

Synthesis of Polyfunctionalized Analogues for Structure-Reactivity Relationship Studies

The synthesis of a library of polyfunctionalized analogues of this compound would be invaluable for conducting structure-reactivity relationship (SAR) studies. By systematically modifying the substituents on the aromatic ring and altering the nature of the ethyl side chain, researchers could probe the influence of these modifications on the compound's chemical and biological properties. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring could modulate the reactivity of the sulfide or the aromatic system itself. mdpi.com Such studies are crucial in fields like medicinal chemistry and materials science for the rational design of molecules with desired properties.

Design and Synthesis of Labeled Analogues for Mechanistic Probing

The elucidation of reaction mechanisms, metabolic pathways, and target engagement often necessitates the use of isotopically labeled compounds. The synthesis of labeled analogues of this compound provides invaluable tools for in-depth mechanistic probing. Strategic incorporation of stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), or positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F), allows for the tracing of molecular transformations and the quantification of kinetic isotope effects.

The design of a labeled analogue begins with identifying the specific scientific question to be answered. For instance, to investigate the mechanism of a reaction involving the cleavage of a particular carbon-hydrogen bond, that specific hydrogen atom can be replaced with deuterium. The resulting kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide strong evidence for the involvement of that bond in the rate-determining step of the reaction.

Similarly, labeling with ¹³C at specific positions can facilitate the tracking of carbon atoms throughout a reaction or metabolic process using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). For in vivo imaging studies, such as positron emission tomography (PET), a derivative of the compound can be labeled with a positron-emitting isotope like ¹⁸F to visualize its distribution and target binding in real-time.

The synthetic strategy for introducing an isotopic label must be carefully planned to ensure high isotopic purity and regioselectivity. This often involves the use of labeled starting materials or reagents in the final steps of the synthesis to maximize the incorporation of the isotope.

Potential Strategies for Isotopic Labeling of this compound

Several positions on the this compound molecule are amenable to isotopic labeling. The choice of the labeling position depends on the specific mechanistic question being addressed.

Deuterium Labeling:

Deuterium can be incorporated into the ethyl chain or the aromatic ring. For example, labeling the chloroethyl group can help elucidate the mechanism of nucleophilic substitution reactions at this position. Deuteration of the aromatic ring can be used to study electrophilic aromatic substitution reactions or to probe metabolic transformations involving the ring.

Carbon-13 Labeling:

Carbon-13 can be introduced into the aromatic ring or the ethyl side chain. This can be achieved by using ¹³C-labeled precursors in the synthesis. For instance, ¹³C-labeled 2,4-difluorobenzenethiol could be used to introduce the label into the aromatic ring, while ¹³C-labeled 1,2-dichloroethane (B1671644) could be used to label the ethyl group. These labeled analogues are particularly useful for NMR-based mechanistic studies.

Fluorine-18 Labeling:

For PET imaging applications, one of the fluorine atoms on the aromatic ring could be replaced with the positron-emitting isotope ¹⁸F. This would require a specialized radiolabeling synthesis, typically involving a nucleophilic aromatic substitution reaction with [¹⁸F]fluoride on a suitable precursor, such as a nitro- or trimethylammonium-substituted derivative.

Hypothetical Labeled Analogues and Their Applications

The following table outlines potential isotopically labeled analogues of this compound and their conceivable applications in mechanistic studies.

Labeled AnalogueIsotopeLabeling PositionPotential Application in Mechanistic Probing
1-[(2-Chloro-[1,2-²H₄]ethyl)sulfanyl]-2,4-difluorobenzeneDeuterium (²H)Ethyl chainStudying the kinetic isotope effect in nucleophilic substitution reactions involving the chloroethyl group.
1-[(2-Chloroethyl)sulfanyl]-2,4-difluoro-[3,5,6-²H₃]benzeneDeuterium (²H)Aromatic ringInvestigating the mechanism of metabolic hydroxylation or other transformations on the aromatic ring.
1-[(2-Chloro-[1-¹³C]ethyl)sulfanyl]-2,4-difluorobenzeneCarbon-13 (¹³C)Ethyl chain (C1)Tracing the fate of the ethyl group carbon atoms in metabolic or degradation pathways using NMR or MS.
1-[(2-Chloroethyl)sulfanyl]-2,4-difluoro-[1-¹³C]benzeneCarbon-13 (¹³C)Aromatic ring (C1)Elucidating reaction mechanisms involving the carbon-sulfur bond cleavage or rearrangement.
1-[(2-Chloroethyl)sulfanyl]-2-fluoro-4-[¹⁸F]fluorobenzeneFluorine-18 (¹⁸F)Aromatic ring (C4)In vivo tracking of the molecule using Positron Emission Tomography (PET) to study its pharmacokinetics and target engagement.

The synthesis and application of these labeled analogues, while challenging, can provide unparalleled insights into the chemical and biological behavior of this compound, thereby advancing our understanding of its reaction mechanisms and potential applications.

Potential Roles and Applications of 1 2 Chloroethyl Sulfanyl 2,4 Difluorobenzene in Advanced Chemical Research

Role as a Versatile Synthetic Building Block in Multistep Organic Synthesis

There is currently no available research specifically detailing the use of 1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene as a synthetic building block.

Precursor for Complex Fluorinated Aromatics

No published studies demonstrate the conversion of this compound into more complex fluorinated aromatic systems.

Intermediate for Organosulfur Compounds with Tunable Reactivity

The potential of this compound as an intermediate for creating organosulfur compounds with tailored reactivity has not been investigated in the current body of scientific literature.

Investigation as a Chemical Probe for Elucidating Reaction Mechanisms in Other Systems

There are no records of this compound being utilized as a chemical probe to study reaction mechanisms.

Exploration in Materials Science as a Monomer or Precursor for Polymer Systems (Excluding biological materials applications)

Scientific exploration into the use of this compound as a monomer or a precursor for the development of novel polymer systems in materials science is not documented.

Utility in the Development of Catalytic Systems as a Ligand Precursor

The utility of this compound as a precursor for synthesizing ligands for catalytic applications has not been reported in any research findings.

Future Research Directions and Unexplored Avenues for 1 2 Chloroethyl Sulfanyl 2,4 Difluorobenzene

Chemo- and Regioselective Functionalization of the Chemical Compound

The presence of multiple reactive sites in 1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene—the chloroethyl chain and the aromatic ring—presents a compelling challenge and opportunity for chemo- and regioselective functionalization. Future research should focus on developing methodologies that can selectively target one functional group while leaving the others intact.

The chloroethyl group is susceptible to nucleophilic substitution and elimination reactions. dtic.milosti.gov The sulfur atom can facilitate the formation of a transient sulfonium (B1226848) ion, enhancing the reactivity of the ethyl chain. researchgate.net Research into the selective substitution of the chlorine atom with various nucleophiles (e.g., azides, amines, thiols) could lead to a diverse library of new derivatives with potential applications in medicinal chemistry and materials science.

Conversely, the 2,4-difluorophenyl ring can be targeted for functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The fluorine atoms direct incoming electrophiles to specific positions on the ring, offering a degree of regiocontrol. However, developing highly regioselective methods to further substitute the aromatic ring without affecting the chloroethyl side chain will be a key challenge. rsc.orgnih.gov Modern cross-coupling methodologies, such as palladium-catalyzed C-H activation, could provide a powerful tool for the regioselective introduction of new substituents onto the aromatic core. nih.gov

Table 1: Potential Chemo- and Regioselective Reactions

Reactive Site Reaction Type Potential Reagents Expected Outcome
Chloroethyl Group Nucleophilic Substitution NaN₃, RNH₂, RSH Introduction of azide, amino, or thioether functionalities
Chloroethyl Group Elimination Strong Base (e.g., t-BuOK) Formation of a vinyl sulfide (B99878)
Aromatic Ring Electrophilic Aromatic Substitution HNO₃/H₂SO₄, Br₂/FeBr₃ Nitration or bromination of the aromatic ring
Aromatic Ring C-H Functionalization Pd catalyst, Aryl halide Arylation of the aromatic ring

Stereochemical Control in Reactions Involving the Chloroethyl Group

While the parent molecule is achiral, reactions involving the chloroethyl group could potentially create stereogenic centers. For instance, the nucleophilic substitution at the carbon bearing the chlorine atom, if proceeding through an S_N2 mechanism, would involve an inversion of stereochemistry if a chiral starting material or reagent is used.

Future research could explore asymmetric transformations of the chloroethyl group. This could involve the use of chiral catalysts or reagents to control the stereochemical outcome of nucleophilic substitution or addition reactions. For example, the development of enantioselective methods for the synthesis of derivatives of this compound could be of significant interest for pharmaceutical applications, where stereochemistry often plays a crucial role in biological activity.

Green Chemistry Approaches to the Synthesis and Transformations of the Chemical Compound

The principles of green chemistry are increasingly important in modern chemical synthesis. researchgate.netresearchgate.netmdpi.com Future research on this compound should aim to develop more environmentally benign synthetic routes and transformations. This could involve the use of greener solvents, such as water or ionic liquids, and the development of catalytic methods that minimize waste and energy consumption. mdpi.comflinders.edu.aursc.org

For the synthesis of the parent compound, exploring alternatives to traditional methods that may use hazardous reagents is a key avenue. For instance, mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, could be investigated. researchgate.net Furthermore, the development of catalytic methods for the transformations of this compound, rather than stoichiometric reactions, would align with the principles of atom economy and waste reduction. researchgate.net

Table 2: Green Chemistry Strategies for Future Research

Green Chemistry Principle Application to this compound
Use of Renewable Feedstocks Exploration of bio-based starting materials for the synthesis.
Atom Economy Development of addition reactions that incorporate all atoms of the reactants into the final product.
Use of Safer Solvents and Auxiliaries Investigation of reactions in water, supercritical fluids, or solvent-free conditions.
Design for Energy Efficiency Use of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.
Catalysis Development of highly efficient and recyclable catalysts for the synthesis and functionalization of the compound.

Development of Novel Methodologies for Incorporating the 2,4-Difluorophenylsulfanyl Moiety into Complex Architectures

The 2,4-difluorophenylsulfanyl moiety is a valuable building block in medicinal and materials chemistry due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered electronic properties. Future research should focus on developing new and efficient methods to incorporate this structural unit into more complex molecular architectures.

This could involve using this compound as a precursor to generate a reactive intermediate, such as a vinyl sulfide, which could then participate in cycloaddition or polymerization reactions. Alternatively, the chloroethyl group could be transformed into other functional groups that are amenable to a wider range of coupling reactions. For example, conversion to an alcohol or an amine would open up possibilities for esterification, amidation, and other well-established transformations. The development of robust and versatile methods for the incorporation of the 2,4-difluorophenylsulfanyl group will be crucial for unlocking its full potential in the design of new functional molecules. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A common approach involves reacting 2,4-difluorothiophenol with 2-chloroethanol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C. Purification is achieved via column chromatography or recrystallization using ethanol/water mixtures. Key parameters include stoichiometric control of the chloroethyl group and inert atmosphere to prevent oxidation of the sulfanyl group .
  • Data Considerations : Yield optimization (typically 50–70%) requires monitoring reaction time and temperature. Impurities like unreacted thiophenol or over-alkylated products are common and must be characterized via TLC or HPLC.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.6–3.8 ppm for –SCH2_2CH2_2Cl) and 19^{19}F NMR (δ -110 to -115 ppm for ortho/meta fluorine) confirm substitution patterns .
  • Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 236) and fragmentation patterns (e.g., loss of Cl–CH2_2 group).
  • IR Spectroscopy : Absorptions at 650–750 cm1^{-1} (C–F stretch) and 2550–2600 cm1^{-1} (S–H stretch, if unreacted thiophenol is present) .

Advanced Research Questions

Q. How does the chloroethyl sulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The sulfanyl (–S–) group acts as a leaving group in SN2 reactions, while the chloroethyl moiety serves as an electrophilic site. Fluorine atoms on the benzene ring exert an electron-withdrawing effect, enhancing the electrophilicity of the sulfanyl-bound carbon. This dual functionality enables sequential modifications, such as coupling with amines or thiols .
  • Experimental Design : Kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) can quantify reaction rates. Competitor experiments with alternative leaving groups (e.g., bromoethyl analogs) may reveal halogen-dependent reactivity .

Q. What contradictions exist in reported biological activities of structurally similar halogenated aryl sulfides, and how can they be resolved?

  • Data Contradictions : Some studies report antimicrobial activity for chloroethyl sulfides, while others note inactivity due to poor membrane permeability. For example, fluorinated analogs (e.g., 4-(2-Chloroethyl)-1,2-difluorobenzene) show higher bioactivity than non-fluorinated derivatives, but toxicity profiles vary widely .
  • Resolution Strategies :

  • Comparative SAR Studies : Synthesize analogs with varying halogen positions (e.g., 2,5-difluoro vs. 3,4-difluoro) and assess minimum inhibitory concentrations (MICs) against Gram-positive/-negative bacteria.
  • Permeability Assays : Use logP calculations and Caco-2 cell models to correlate lipophilicity with bioactivity .

Q. What role does this compound play in materials science, particularly in polymer or coordination chemistry?

  • Applications : The sulfanyl group can act as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems. For instance, Pd complexes of chloroethyl sulfides have been explored in cross-coupling reactions. Additionally, the compound’s fluorinated aromatic core may enhance thermal stability in polymer matrices .
  • Methodological Example : Synthesize a Pd(II) complex and characterize via X-ray crystallography. Compare catalytic efficiency in Suzuki-Miyaura reactions with non-fluorinated analogs .

Key Challenges and Future Directions

  • Stereochemical Effects : The impact of fluorine substitution patterns on reaction stereoselectivity remains underexplored. Chiral HPLC or circular dichroism could elucidate conformational preferences.
  • Toxicity Profiling : Limited data exist on eco-toxicological impacts. Zebrafish embryo assays (OECD TG 236) are recommended for preliminary assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.